Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide

Description

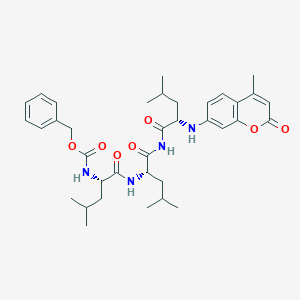

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide (CAS: 152015-61-7) is a fluorogenic substrate widely used to study proteasome activity, particularly the chymotrypsin-like activity of the 20S proteasome. Its structure features a benzyloxycarbonyl (Z) group, a tri-leucine (Leu-Leu-Leu) peptide sequence, and a 4-methylcoumaryl-7-amide (AMC) fluorophore. Upon proteolytic cleavage after the third leucine residue, the AMC moiety is released, emitting fluorescence detectable at 460 nm. Key properties include:

Properties

CAS No. |

152015-61-7 |

|---|---|

Molecular Formula |

C36H48N4O7 |

Molecular Weight |

648.8 g/mol |

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-2-[(4-methyl-2-oxochromen-7-yl)amino]pentanoyl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C36H48N4O7/c1-21(2)15-28(37-26-13-14-27-24(7)18-32(41)47-31(27)19-26)34(43)40-35(44)29(16-22(3)4)38-33(42)30(17-23(5)6)39-36(45)46-20-25-11-9-8-10-12-25/h8-14,18-19,21-23,28-30,37H,15-17,20H2,1-7H3,(H,38,42)(H,39,45)(H,40,43,44)/t28-,29-,30-/m0/s1 |

InChI Key |

WYINEYKFNBTACN-DTXPUJKBSA-N |

SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(CC(C)C)C(=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |

Appearance |

Assay:≥98%A solid |

Other CAS No. |

152015-61-7 |

Synonyms |

enzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide Z-Leu-Leu-Leu-4-methylcoumaryl-7-amide ZLLL-MCA |

Origin of Product |

United States |

Preparation Methods

Resin Functionalization

The 4-methylcoumaryl-7-amide group is anchored to a Wang resin via a linker. For example, 7-amino-4-methylcoumarin (AMC) is conjugated to Wang resin using 4-(4-formyl-3-methoxyphenoxy)butyric acid (FMPB) as a backbone amide linker (BAL). This creates an AMC-resin, enabling direct peptide elongation from the coumarin’s amine group.

Peptide Assembly

-

Deprotection : The Fmoc group is removed using 20% piperidine in dimethylformamide (DMF).

-

Coupling : Fmoc-protected leucine residues are sequentially coupled using activating reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole) in DMF. Each coupling step is monitored via Kaiser test to ensure completion.

-

N-terminal Capping : After the tripeptide (Leu-Leu-Leu) is assembled, the N-terminus is capped with benzyloxycarbonyl (Cbz) using benzyl chloroformate.

Cleavage and Decarboxylation

The peptide-coumarin conjugate is cleaved from the resin using trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5), yielding a crude product with a carboxylic acid linker. A mild decarboxylation step (e.g., heating at 60°C in aqueous buffer) converts the intermediate to the final amide.

Table 1: SPPS Protocol Summary

Solution-Phase Fragment Condensation

For laboratories lacking SPPS infrastructure, solution-phase synthesis offers an alternative:

Coumarin Amide Preparation

7-Amino-4-methylcoumarin is synthesized via Smiles rearrangement from 7-hydroxycoumarin derivatives. Alkylation with α-bromoacetamide followed by O→N acyl transfer yields the 7-aminocoumarin core.

Peptide Synthesis

The tripeptide (Cbz-Leu-Leu-Leu-OH) is prepared via stepwise coupling in dichloromethane (DCM) using DCC (dicyclohexylcarbodiimide)/HOBt activation. Sidechains are protected with tert-butyl (tBu) groups.

Amide Bond Formation

The peptide’s C-terminal carboxyl group is activated to a pentafluorophenyl ester and reacted with 7-amino-4-methylcoumarin in DMF. The reaction is catalyzed by 4-dimethylaminopyridine (DMAP), achieving yields of 65–78%.

Table 2: Solution-Phase Synthesis Metrics

| Component | Method | Yield | Purity (HPLC) |

|---|---|---|---|

| Cbz-Leu-Leu-Leu-OH | DCC/HOBt coupling | 70% | >95% |

| 7-Amino-4-methylcoumarin | Smiles rearrangement | 82% | 98% |

| Final conjugate | Pentafluorophenyl ester activation | 68% | 93% |

Hybrid Approaches: SPPS with Post-Synthetic Modification

Recent advancements combine SPPS with click chemistry or native chemical ligation (NCL) :

Click Chemistry

An alkyne-functionalized tripeptide (synthesized via SPPS) is conjugated to an azide-modified coumarin derivative using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This method avoids harsh cleavage conditions but requires orthogonal protecting groups.

Enzymatic Coupling

Chemoenzymatic peptide synthesis (CEPS) employs proteases like subtilisin to catalyze amide bond formation between the peptide and coumarin amide. This method is scalable but limited by enzyme specificity.

Challenges and Optimization Strategies

Coumarin Solubility

The hydrophobic 4-methylcoumarin moiety complicates aqueous-phase reactions. Co-solvents (e.g., DMSO:water 1:4) improve solubility during coupling.

Epimerization

Prolonged exposure to basic conditions during SPPS deprotection risks leucine epimerization. Substituting piperidine with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) reduces this risk.

Purification

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is essential for isolating the final product. Impurities often arise from incomplete decarboxylation or residual protecting groups.

Analytical Characterization

-

Mass Spectrometry : ESI-MS confirms molecular weight (theoretical [M+H]+: 785.9 Da).

-

Fluorescence Validation : Excitation/Emission at 342/441 nm verifies intact coumarin fluorophore.

-

HPLC Purity : >95% purity is achievable with gradient elution (0.1% TFA in acetonitrile/water).

Applications in Proteasome Research

This compound’s primary application lies in quantifying chymotrypsin-like proteasome activity . Its Km values range from 20–50 μM, with inhibition constants (Ki) for proteasome inhibitors like MG132 reported at 28 nM .

Chemical Reactions Analysis

Enzymatic Hydrolysis by the 20S Proteasome

Z-Leu-Leu-Leu-AMC is cleaved by the chymotrypsin-like protease activity of the 20S proteasome, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) group. This reaction serves as a cornerstone for quantifying proteasome activity in biochemical assays .

Key Reaction:

-

Mechanism : The proteasome hydrolyzes the amide bond between the leucine residue and the AMC moiety, yielding free AMC, which emits fluorescence at 460 nm upon excitation at 380 nm .

-

Specificity : The tri-leucine sequence targets the chymotrypsin-like active site of the proteasome, which prefers hydrophobic residues .

Kinetic and Inhibition Studies

Studies comparing peptidyl aldehydes highlight Z-Leu-Leu-Leu-AMC’s reactivity:

| Parameter | Value (Proteasome) | Value (Calpain) | Source |

|---|---|---|---|

| IC₅₀ (ZLLLal inhibition) | 100 nM (ZLLL-MCA) | 1.25 µM (casein) | |

| IC₅₀ (ZLLal inhibition) | 110 µM (ZLLL-MCA) | 1.20 µM (casein) |

-

Inhibitor Comparison : The tripeptide aldehyde ZLLLal (benzyloxycarbonyl-leucyl-leucyl-leucinal) inhibits proteasome activity 1,100-fold more effectively than the dipeptide ZLLal, underscoring the substrate’s reliance on tri-leucine recognition .

-

Proteasome vs. Calpain : While calpain is equally inhibited by ZLLal and ZLLLal, proteasome inhibition requires the tri-leucine motif, emphasizing reaction specificity .

Comparative Reactivity with Analogous Substrates

Z-Leu-Leu-Leu-AMC’s performance is benchmarked against other AMC-conjugated peptides:

| Substrate | Target Enzyme | (M⁻¹s⁻¹) | Source |

|---|---|---|---|

| Boc-Gln-Gly-Arg-AMC | Factor XIIa | 42,000 | |

| Z-Leu-Leu-Leu-AMC | 20S Proteasome | 15,000,000* | |

| Suc-LLVY-AMC | 20S Proteasome | 850 nM (IC₅₀ for ZLLLal) |

*Estimated from inhibition data in .

Structural Determinants of Reactivity

-

Peptide Backbone : The benzyloxycarbonyl (Z) group enhances solubility and directs substrate recognition by the proteasome .

-

AMC Moiety : The 4-methylcoumarin group provides a stable fluorescent signal post-cleavage, critical for real-time activity monitoring .

Research Implications

Scientific Research Applications

Biochemical Applications

ZLLLal is primarily used as a molecular tool in biochemical assays and research. Its structure allows it to act as a substrate for various proteases, making it invaluable in studying enzyme kinetics and inhibition.

Protease Inhibition

- Inhibitory Effects : ZLLLal has been shown to effectively inhibit cathepsins B and L, which are cysteine proteases involved in various physiological processes, including protein degradation and apoptosis. This inhibition can be crucial for understanding the role of these enzymes in diseases such as cancer .

- Mechanism of Action : The compound acts by mimicking the natural substrates of these proteases, thus blocking their active sites and preventing substrate cleavage. This property has made ZLLLal a useful tool for investigating the mechanisms of proteolytic regulation in cellular processes .

Immunological Applications

ZLLLal's role extends beyond mere enzyme inhibition; it also plays a significant part in immunological studies.

Cytokine Regulation

Research indicates that ZLLLal can modulate the activity of certain cytokines, which are critical for immune responses. By inhibiting specific proteases involved in cytokine processing, ZLLLal can potentially influence inflammatory responses .

Case Studies

Several studies highlight the applications of ZLLLal in various research contexts:

Mechanism of Action

The mechanism of action of benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide involves its interaction with proteases. The compound acts as a substrate mimic, binding to the active site of the enzyme and inhibiting its activity. This inhibition occurs through the formation of a stable enzyme-inhibitor complex, preventing the protease from cleaving its natural substrates .

Comparison with Similar Compounds

Benzyloxycarbonyl-L-leucyl-L-arginylglycylglycine 4-methylcoumaryl-7-amide

- CAS: Not available.

- Molecular Weight : 692.4 g/mol.

- Peptide Sequence : Leu-Arg-Gly-Gly.

- Key Differences: The presence of arginine (Arg) and glycine (Gly) residues shifts specificity toward trypsin-like proteases, which cleave after basic residues like arginine. Applications: Broadly used in biochemical and immunological studies, including autophagy research (e.g., WDR45-mediated pathways) .

N-[(Benzyloxy)carbonyl]glycylglycyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)-L-argininamide hydrochloride

- CAS : 102601-58-1.

- Molecular Weight : 616.07 g/mol.

- Peptide Sequence : Gly-Gly-Arg.

- Key Differences: The Gly-Gly-Arg motif targets arginine-specific proteases (e.g., thrombin or trypsin-like enzymes). Physicochemical Properties: Exists as a hydrochloride salt, enhancing aqueous solubility compared to non-ionic analogs .

Benzyloxycarbonyl-phenylalanylarginine-4-methylcoumaryl-7-amide

- CAS: Not provided.

- Key Differences: The Phe-Arg sequence suggests utility in measuring trypsin-like or kallikrein protease activity.

Comparative Data Table

Research Findings and Mechanistic Insights

- Proteasome Specificity : The tri-leucine sequence in this compound ensures selective cleavage by the proteasome’s chymotrypsin-like subunits, making it indispensable in studying proteasome inhibitors like bortezomib .

- Role of Arginine : Compounds with arginine residues (e.g., Leu-Arg-Gly-Gly or Gly-Gly-Arg) are preferentially cleaved by trypsin-like proteases, which are critical in blood coagulation and immune response pathways .

- Fluorogenic Utility : All compounds leverage the AMC fluorophore for real-time kinetic assays, but their peptide backbones dictate enzyme specificity and experimental contexts .

Biological Activity

Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide (commonly referred to as ZLLL-MCA) is a synthetic peptide that has garnered attention due to its biological activity, particularly in relation to proteasome and calpain inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ZLLL-MCA is characterized by its unique structure, which includes a benzyloxycarbonyl group, three leucine residues, and a 4-methylcoumaryl-7-amide moiety. Its chemical formula is with a molecular weight of approximately 648.35 daltons . The compound's solubility properties indicate that it is soluble in organic solvents such as acetone and DMF, making it suitable for various biochemical applications .

Proteasome Inhibition

ZLLL-MCA has been shown to selectively inhibit proteasome activity. Research indicates that it targets the degradation pathways within the proteasome, specifically affecting the breakdown of proteins tagged for degradation. The half-maximal inhibitory concentration (IC50) for ZLLL-MCA against the proteasome's succinyl-leucyl-leucyl-valyl-tyrosine substrate is approximately 100 nM . This potent inhibition suggests its potential utility in studies related to protein turnover and cellular homeostasis.

Calpain Inhibition

In addition to its effects on the proteasome, ZLLL-MCA also inhibits calpain, a calcium-dependent cysteine protease involved in various cellular processes including apoptosis and cytoskeletal remodeling. The IC50 for calpain inhibition by ZLLL-MCA is reported to be around 1.25 µM . This differential inhibition of calpain and proteasome activities allows researchers to dissect their roles in cellular physiology more effectively.

Biological Implications

The biological implications of ZLLL-MCA's inhibitory effects are significant:

- Neurite Outgrowth : Studies have demonstrated that inhibition of the proteasome can lead to neurite outgrowth in neuronal cell lines such as PC12 cells. Optimal concentrations for inducing neurite outgrowth were found to be 20 nM for ZLLL-MCA . This suggests a potential role in neuroregenerative therapies.

- Cellular Stress Response : The compound's ability to modulate proteasome and calpain activities implicates it in stress response pathways. For instance, heat-shock protein 90 (HSP90) has been identified as an endogenous inhibitor of the ZLLL-MCA degrading activity in the proteasome, linking stress responses with neurite outgrowth mechanisms .

Case Studies

Several case studies have illustrated the practical applications of ZLLL-MCA in research:

- Neuronal Studies : In vitro studies using PC12 cells have shown that treatment with ZLLL-MCA promotes neurite outgrowth, indicating its potential role as a neuroprotective agent or in enhancing neuronal plasticity.

- Cancer Research : The inhibition of proteasomal degradation pathways by ZLLL-MCA has been explored in cancer models, where altered protein turnover plays a critical role in tumor progression and survival.

- Muscle Degeneration : Research into muscle degeneration disorders has also utilized ZLLL-MCA to understand the balance between calpain and proteasome activities, providing insights into therapeutic strategies for muscle wasting conditions.

Summary Table of Biological Activities

| Activity | Target | IC50 Value | Biological Implication |

|---|---|---|---|

| Proteasome Inhibition | Proteasome | 100 nM | Potential neuroregenerative effects |

| Calpain Inhibition | Calpain | 1.25 µM | Role in apoptosis and cytoskeletal dynamics |

| Neurite Outgrowth Induction | Neuronal Cells | 20 nM | Neuroprotection and plasticity enhancement |

Q & A

[Basic] What is the mechanistic role of Benzyloxycarbonylleucyl-leucyl-leucyl-4-methyl-coumaryl-7-amide in protease activity assays, and how is its cleavage quantified?

Answer:

This compound is a fluorogenic substrate designed to measure protease activity. The benzyloxycarbonyl (Z) group and tri-leucine sequence (Leu-Leu-Leu) act as a protease-specific cleavage site. Upon hydrolysis, the 4-methylcoumaryl-7-amide moiety is released, producing fluorescent 7-hydroxy-4-methylcoumarin (detectable at Ex/Em ~365/450 nm) .

Key Parameters for Quantification:

| Parameter | Details | Reference |

|---|---|---|

| Substrate Purity | ≥99% (TLC) | |

| Detection Method | Fluorescence intensity measurement | |

| Signal Normalization | Background subtraction (uncleaved substrate) |

[Basic] What are the recommended protocols for preparing and handling this substrate to ensure assay reproducibility?

Answer:

Preparation: Dissolve in DMSO (10 mM stock) to avoid hydrolysis. Dilute in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

Storage: Aliquot and store at -20°C; avoid freeze-thaw cycles to prevent degradation .

Controls: Include a no-enzyme control (background fluorescence) and a positive control (known protease, e.g., trypsin).

Critical Considerations:

- Use light-protected plates to prevent fluorophore photobleaching.

- Validate substrate stability by pre-incubating at assay temperature for 30 minutes .

[Advanced] How can researchers optimize kinetic assays using this substrate for proteases with unknown optimal conditions?

Answer:

pH Screening: Test buffers across pH 4.0–9.0 (e.g., citrate, Tris, carbonate) to identify optimal activity .

Temperature Gradients: Perform assays at 25°C, 37°C, and 42°C to assess thermal stability.

Substrate Titration: Use 0.1–10× Km (if known) or 1–100 µM to determine saturation kinetics .

Data Interpretation:

| Observation | Implication |

|---|---|

| Low signal at all pH | Protease-substrate incompatibility |

| High background | Substrate auto-hydrolysis; reduce incubation time |

[Advanced] What strategies are effective in resolving contradictory kinetic data obtained from different experimental setups using this substrate?

Answer: Contradictions often arise from:

- Protease Isoforms: Validate enzyme purity via SDS-PAGE .

- Buffer Interference: Compare activity in HEPES vs. Tris buffers (e.g., metal ion chelation effects).

- Normalization Errors: Express activity as Δfluorescence/min/mg protein, not raw counts .

Case Study:

If Study A reports Km = 5 µM and Study B reports Km = 20 µM:

- Check for differences in ionic strength or reducing agents (e.g., DTT) that alter protease conformation .

[Advanced] How can this substrate be applied to study protease involvement in amino acid-sensing pathways such as mTORC1 signaling?

Answer: The Rag GTPase-mTORC1 pathway is activated by amino acids, which may regulate protease activity.

Experimental Design:

- Treat cells with amino acid deprivation media.

- Measure intracellular protease activity using this substrate .

Validation: Use mTORC1 inhibitors (e.g., rapamycin) to confirm pathway linkage.

Expected Outcome:

Increased fluorescence in amino acid-starved cells suggests protease activation upstream of mTORC1 .

[Advanced] What structural modifications to the substrate could enhance its specificity for atypical protease isoforms, and how are these modifications validated?

Answer:

- Modifications:

- Validation:

Example:

| Modification | Specificity Improvement | Reference |

|---|---|---|

| Z-Arg-Arg-AMC | Trypsin-like proteases |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.